molecular formula C24H48N2O2 B14370208 Decanamide, N,N'-1,4-butanediylbis- CAS No. 89927-56-0

Decanamide, N,N'-1,4-butanediylbis-

Cat. No.: B14370208
CAS No.: 89927-56-0
M. Wt: 396.6 g/mol
InChI Key: PYDUXDAIVSUVIC-UHFFFAOYSA-N
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Description

Decanamide, N,N’-1,4-butanediylbis- is a specialty chemical compound known for its unique structure and properties. It is a type of amide, specifically a bis-amide, which means it contains two amide groups connected by a butanediyl (butane-1,4-diyl) linker. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N,N’-1,4-butanediylbis- typically involves the reaction of decanoic acid with 1,4-butanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The general reaction scheme can be represented as follows:

Decanoic acid+1,4-ButanediamineDecanamide, N,N’-1,4-butanediylbis-+Water\text{Decanoic acid} + \text{1,4-Butanediamine} \rightarrow \text{Decanamide, N,N'-1,4-butanediylbis-} + \text{Water} Decanoic acid+1,4-Butanediamine→Decanamide, N,N’-1,4-butanediylbis-+Water

The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Decanamide, N,N’-1,4-butanediylbis- involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent any side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Decanamide, N,N’-1,4-butanediylbis- undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 1,4-butanediamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Hydrolysis: Decanoic acid and 1,4-butanediamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Decanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which Decanamide, N,N’-1,4-butanediylbis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N,N’-1,4-butanediylbis-: Similar structure but with a longer alkyl chain.

    N-isobutyl decanamide: Structurally related alkamide with different biological activity.

Uniqueness

Decanamide, N,N’-1,4-butanediylbis- is unique due to its specific bis-amide structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial applications.

Properties

CAS No.

89927-56-0

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

N-[4-(decanoylamino)butyl]decanamide

InChI

InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

PYDUXDAIVSUVIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC

Origin of Product

United States

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